molecular formula C9H6Cl2O4 B8706317 2,6-Dichloro-4-(methoxycarbonyl)benzoic acid

2,6-Dichloro-4-(methoxycarbonyl)benzoic acid

Cat. No. B8706317
M. Wt: 249.04 g/mol
InChI Key: VZSMXGRLRWSYDQ-UHFFFAOYSA-N
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Patent
US07452905B2

Procedure details

The mixture of 560 mg of 2,6-dichloro-4-methoxycarbonyl benzoic acid, 85 mg of sodium hydroxide, 5 ml of water and 5 ml of tetrahydrofuran was stirred for 1 hour. The mixture was diluted with 1N hydrochloric acid and treated by an ordinary method using ethyl acetate as an extractant to obtain the title compound.
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([C:11]([O:13]C)=[O:12])[CH:8]=[C:7]([Cl:15])[C:3]=1[C:4]([OH:6])=[O:5].[OH-].[Na+].O.O1CCC[CH2:20]1>Cl.C(OCC)(=O)C>[CH3:20][O:6][C:4](=[O:5])[C:3]1[C:2]([Cl:1])=[CH:10][C:9]([C:11]([OH:13])=[O:12])=[CH:8][C:7]=1[Cl:15] |f:1.2|

Inputs

Step One
Name
Quantity
560 mg
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC(=C1)C(=O)OC)Cl
Name
Quantity
85 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated by an ordinary method

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1Cl)C(=O)O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.